molecular formula C11H8FNO2S B13256026 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetic Acid

2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetic Acid

Cat. No.: B13256026
M. Wt: 237.25 g/mol
InChI Key: IHMBHIOGTQMMMF-UHFFFAOYSA-N
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Description

2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetic acid is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group attached to the thiazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetic acid typically involves the reaction of 2-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The fluorophenyl group enhances its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetic acid is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, reactivity, and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H8FNO2S

Molecular Weight

237.25 g/mol

IUPAC Name

2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetic acid

InChI

InChI=1S/C11H8FNO2S/c12-8-4-2-1-3-7(8)9-6-16-10(13-9)5-11(14)15/h1-4,6H,5H2,(H,14,15)

InChI Key

IHMBHIOGTQMMMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)CC(=O)O)F

Origin of Product

United States

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